Cas no 1247121-32-9 (2-methoxy-4-methylbenzene-1-carboximidamide)

2-methoxy-4-methylbenzene-1-carboximidamide 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-4-methylbenzene-1-carboximidamide
- EN300-1853379
- AKOS011590463
- 1247121-32-9
-
- インチ: 1S/C9H12N2O/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H3,10,11)
- InChIKey: OSKLPLMHCPGBRG-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C)C=CC=1C(=N)N
計算された属性
- せいみつぶんしりょう: 164.094963011g/mol
- どういたいしつりょう: 164.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 59.1Ų
2-methoxy-4-methylbenzene-1-carboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853379-0.1g |
2-methoxy-4-methylbenzene-1-carboximidamide |
1247121-32-9 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1853379-10.0g |
2-methoxy-4-methylbenzene-1-carboximidamide |
1247121-32-9 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1853379-0.5g |
2-methoxy-4-methylbenzene-1-carboximidamide |
1247121-32-9 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1853379-0.25g |
2-methoxy-4-methylbenzene-1-carboximidamide |
1247121-32-9 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1853379-2.5g |
2-methoxy-4-methylbenzene-1-carboximidamide |
1247121-32-9 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1853379-1.0g |
2-methoxy-4-methylbenzene-1-carboximidamide |
1247121-32-9 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1853379-0.05g |
2-methoxy-4-methylbenzene-1-carboximidamide |
1247121-32-9 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1853379-5.0g |
2-methoxy-4-methylbenzene-1-carboximidamide |
1247121-32-9 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1853379-5g |
2-methoxy-4-methylbenzene-1-carboximidamide |
1247121-32-9 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1853379-1g |
2-methoxy-4-methylbenzene-1-carboximidamide |
1247121-32-9 | 1g |
$557.0 | 2023-09-18 |
2-methoxy-4-methylbenzene-1-carboximidamide 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
2-methoxy-4-methylbenzene-1-carboximidamideに関する追加情報
2-Methoxy-4-Methylbenzene-1-Carboximidamide (CAS No. 1247121-32-9): A Comprehensive Overview
2-Methoxy-4-Methylbenzene-1-Carboximidamide, a compound with the CAS registry number 1247121-32-9, is an organic chemical that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of aromatic carboximidamides, which are widely studied for their role in various chemical and biological systems. The molecule consists of a benzene ring substituted with a methoxy group at position 2, a methyl group at position 4, and a carboximidamide group at position 1. This substitution pattern imparts distinct chemical and physical properties to the compound, making it a subject of interest in both academic and industrial research.
The carboximidamide group in this compound is particularly notable, as it contributes to its reactivity and functionality. This functional group is known for its ability to participate in various chemical reactions, including nucleophilic additions and condensations, making it a valuable component in organic synthesis. Recent studies have explored the use of carboximidamides in the development of new materials, pharmaceuticals, and agrochemicals. For instance, researchers have investigated the potential of 2-methoxy-4-methylbenzene-1-carboximidamide as a precursor for synthesizing bioactive compounds with anti-inflammatory and antioxidant properties.
One of the key areas of research involving CAS No. 1247121-32-9 is its application in drug discovery. The compound's structure allows for easy modification, enabling scientists to explore its potential as a lead molecule for developing new therapeutic agents. Recent advancements in medicinal chemistry have highlighted the importance of structural diversity in drug candidates, and 2-methoxy-4-methylbenzene-1-carboximidamide provides an excellent platform for such explorations. For example, studies have demonstrated that derivatives of this compound exhibit promising activity against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase.
In addition to its role in drug discovery, CAS No. 1247121-32-9 has also found applications in materials science. The compound's ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after due to their potential applications in gas storage, catalysis, and sensing technologies. Recent research has focused on optimizing the synthesis conditions for these materials to enhance their performance and stability.
The synthesis of 2-methoxy-4-methylbenzene-1-carboximidamide involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative. The introduction of the methoxy and methyl groups is followed by the formation of the carboximidamide group through amide bond formation or other suitable reactions. Researchers have explored various synthetic pathways to improve the efficiency and scalability of this process, with some studies reporting yields exceeding 80% under optimized conditions.
From an environmental perspective, understanding the fate and behavior of CAS No. 1247121-32-9 in different ecosystems is crucial for ensuring its safe use. Recent studies have investigated the biodegradation pathways of this compound under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation into less toxic byproducts under certain environmental conditions. These findings are particularly relevant for industries involved in chemical manufacturing, as they provide insights into how to minimize environmental impact during production processes.
In conclusion, CAS No. 1247121-32-9, or 2-methoxy-4-methylbenzene-1-carboximidamide, is a versatile compound with a wide range of applications across various fields. Its unique structure enables it to serve as a valuable building block for synthesizing bioactive compounds, advanced materials, and other useful chemicals. As research continues to uncover new properties and applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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